molecular formula C16H18N4O B2828435 N-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2195952-83-9

N-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2828435
CAS No.: 2195952-83-9
M. Wt: 282.347
InChI Key: RZLRVNLCPVTDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is a small-molecule compound featuring a pyrimidine core linked to an azetidine ring substituted with a 3,5-dimethylbenzoyl group.

Properties

IUPAC Name

(3,5-dimethylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-11-6-12(2)8-13(7-11)15(21)20-9-14(10-20)19-16-17-4-3-5-18-16/h3-8,14H,9-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLRVNLCPVTDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CC(C2)NC3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the pyrimidin-2-ylamino group and the 3,5-dimethylphenyl group. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Core Scaffold : All compounds retain the pyrimidin-2-amine core, a common feature in kinase and bromodomain inhibitors due to its ability to form hydrogen bonds with target proteins .

Ring Systems: The target compound’s azetidine (4-membered ring) may confer enhanced rigidity and altered binding kinetics compared to piperidine (6-membered) in analogs .

Substituent Effects :

  • The 3,5-dimethylbenzoyl group in the target compound likely increases lipophilicity, influencing membrane permeability and pharmacokinetics.
  • Bromophenyl (in BRD4 inhibitors) and trifluoromethylphenyl (in ) groups enhance steric bulk and electron-withdrawing effects, which may improve target selectivity .

Structural Analysis via Crystallography

  • SHELX software (e.g., SHELXL, SHELXS) has been critical in resolving structures of similar compounds, as seen in BRD4(D1) inhibitor studies . The target compound’s structure could be elucidated using these methods, ensuring accurate conformational analysis.

Biological Activity

N-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : The azetidine structure can be synthesized from β-amino alcohols through cyclization reactions.
  • Acylation with 3,5-Dimethylbenzoyl Group : The azetidine is then acylated using 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
  • Pyrimidine Integration : The final step involves the introduction of the pyrimidine moiety, which can be achieved through various coupling reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related azetidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis induction.

CompoundIC50 (µM)Target
This compoundTBDTBD
Related Azetidine Derivative0.0052PfHDAC1

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. In vitro studies have demonstrated that certain structural analogs can effectively inhibit the growth of Plasmodium falciparum, with IC50 values indicating potent activity against drug-resistant strains.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways, contributing to its anticancer effects.
  • DNA Interaction : The pyrimidine moiety allows for potential interactions with nucleic acids, influencing gene expression and cellular function.

Study on Anticancer Activity

A recent study evaluated the efficacy of this compound in various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as a therapeutic agent.

Antimalarial Efficacy Assessment

In another study focusing on antimalarial activity, researchers treated P. falciparum cultures with increasing concentrations of the compound. The results showed substantial reductions in parasitemia at concentrations close to its EC50 value, suggesting promising antimalarial properties.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[1-(3,5-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine?

The synthesis typically involves a multi-step route:

  • Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol precursor under basic conditions.
  • Step 2 : Acylation of the azetidine nitrogen using 3,5-dimethylbenzoyl chloride in anhydrous dichloromethane with a base like triethylamine (0–5°C, 12–24 hours).
  • Step 3 : Coupling the pyrimidin-2-amine moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in refluxing toluene .
    Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How can the structural integrity of this compound be validated?

Use a combination of spectroscopic and analytical techniques:

  • NMR : Confirm regiochemistry of the azetidine and pyrimidine rings via 1H^1H- and 13C^{13}C-NMR. For example, the azetidine C3 proton appears as a triplet (δ 3.8–4.2 ppm) due to coupling with adjacent CH₂ groups .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 353.2).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Advanced: What strategies are effective for optimizing reaction yields in the acylation step?

  • DOE (Design of Experiments) : Apply a fractional factorial design to test variables (temperature, solvent polarity, stoichiometry). For example, dimethylformamide (DMF) enhances solubility but may promote side reactions at elevated temperatures .
  • Catalyst Screening : Test alternative palladium sources (e.g., PdCl₂(dtbpf)) or ligands (BINAP) to improve coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining yields >80% .

Advanced: How can contradictory bioactivity data (e.g., inconsistent IC₅₀ values in kinase assays) be resolved?

  • Reproducibility Checks : Ensure compound purity via HPLC and confirm solvent residues (e.g., DMSO) do not exceed 0.1% .
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to validate direct binding to the kinase target .
  • Metabolite Screening : Identify degradation products (e.g., oxidized pyrimidine derivatives) via LC-MS that may interfere with assays .

Advanced: What computational approaches are suitable for predicting this compound's binding modes?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing protein interactions .
  • Molecular Docking : Use software like AutoDock Vina with crystal structures of target enzymes (e.g., EGFR kinase) to predict binding affinities. Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the 3,5-dimethylbenzoyl group .
  • MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability of the azetidine ring under physiological conditions .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent Systems : Use DMSO (≤0.5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or PEG groups at the pyrimidine NH₂ to improve hydrophilicity .
  • Nanoformulation : Encapsulate the compound in liposomes (e.g., DSPC/cholesterol) for sustained release in cell culture .

Advanced: What methods are recommended for analyzing metabolic stability in hepatic microsomes?

  • LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes using isotopically labeled internal standards .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify potential drug-drug interactions .
  • Reactive Metabolite Trapping : Incubate with glutathione (GSH) and analyze adducts to assess bioactivation risks .

Advanced: How to design SAR studies for optimizing azetidine ring substituents?

  • Substituent Libraries : Synthesize analogs with varied benzoyl groups (e.g., 3,5-dichloro, 4-CF₃) and compare logP values and steric maps .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., 3,5-dimethyl vs. 2,4-dichloro) to bioactivity using linear regression models .
  • 3D-QSAR : Build CoMFA/CoMSIA models using alignment-independent descriptors to guide further modifications .

Advanced: How to mitigate off-target effects identified in phenotypic screens?

  • Chemoproteomics : Use affinity-based probes (e.g., alkyne-tagged derivatives) to map unintended protein interactions .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify and eliminate promiscuous binding .
  • Structural Simplification : Remove the azetidine ring or replace the pyrimidine with a triazine to reduce polypharmacology .

Advanced: What strategies validate the compound’s mechanism of action in in vivo models?

  • Pharmacodynamic Markers : Measure target phosphorylation (e.g., p-EGFR) in tumor xenografts via Western blot .
  • PET Imaging : Radiolabel the compound with 11C^{11}C at the benzoyl methyl group for real-time biodistribution studies .
  • CRISPR Knockout : Use target-deficient cell lines to confirm on-target efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.